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Compound of Interest

Compound Name: BCN-HS-PEG2-bis(PNP)

Cat. No.: B15606880 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BCN-HS-PEG2-bis(PNP)
linker, a specialized chemical entity employed in the construction of Antibody-Drug Conjugates

(ADCs). The guide will delve into the core functions of its constituent parts, present relevant

quantitative data, and provide detailed experimental protocols for its application.

Introduction to BCN-HS-PEG2-bis(PNP)
BCN-HS-PEG2-bis(PNP) is a heterobifunctional linker designed for the precise and stable

conjugation of therapeutic payloads to antibodies. As an integral component of an ADC, the

linker's properties are critical to the overall efficacy, stability, and pharmacokinetic profile of the

therapeutic. The nomenclature of this linker indicates its key functional components: a

Bicyclo[6.1.0]nonyne (BCN) group, a short Polyethylene Glycol (PEG2) spacer, and two para-

nitrophenyl (PNP) ester reactive groups. The "HS" designation is not a standard chemical

abbreviation and its specific meaning in this context is not explicitly defined in publicly available

literature; however, analysis of the chemical structure reveals the complete arrangement of

these components. This linker is identified as "Compound 62" in patent literature, specifically in

patent WO2017137458.[1]

The strategic combination of these components allows for a two-step conjugation process. The

bis(PNP) esters facilitate the attachment of a drug molecule, while the BCN group enables

covalent linkage to an azide-modified antibody via copper-free click chemistry.
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Core Components and Their Functions
The functionality of BCN-HS-PEG2-bis(PNP) is derived from its three primary components:

Bicyclo[6.1.0]nonyne (BCN): This is a highly strained cyclooctyne that serves as a

bioorthogonal reactive handle. It readily participates in Strain-Promoted Alkyne-Azide

Cycloaddition (SPAAC), a type of "click chemistry" reaction. This reaction is highly efficient

and can be carried out in aqueous buffers under physiological conditions without the need for

a cytotoxic copper catalyst, making it ideal for bioconjugation.

Polyethylene Glycol (PEG2) Spacer: This component consists of two ethylene glycol units.

The inclusion of a PEG spacer in ADC linkers offers several advantages:

Enhanced Hydrophilicity: The PEG2 moiety increases the water solubility of the linker and

the final ADC, which can help to mitigate aggregation issues often caused by hydrophobic

drug payloads.

Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in

vivo circulation half-life of biologics. Even short PEG chains can favorably impact the

pharmacokinetic properties of an ADC.

Reduced Steric Hindrance: The spacer physically separates the antibody from the drug,

which can minimize the potential for the drug to interfere with antibody binding or for the

antibody to hinder the drug's activity.

bis(para-Nitrophenyl) Ester (bis(PNP)): The linker possesses two p-nitrophenyl ester groups.

These are active esters that serve as reactive sites for the covalent attachment of molecules

containing primary or secondary amines, such as drug payloads or peptide modifiers. The p-

nitrophenol is a good leaving group, facilitating the formation of a stable amide bond.

Below is a diagram illustrating the logical relationship of the linker's components in forming an

Antibody-Drug Conjugate.
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Caption: Logical flow of ADC synthesis using the BCN-HS-PEG2-bis(PNP) linker.

Quantitative Data
While specific quantitative data for the BCN-HS-PEG2-bis(PNP) linker is primarily contained

within patent literature and not extensively published in peer-reviewed journals, the following
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tables provide representative data for similar linker technologies to illustrate key performance

metrics in ADC development.

Table 1: Comparative Reaction Kinetics of Bioorthogonal Chemistries

Reacting Pair Chemistry Type
Second-Order Rate
Constant (M⁻¹s⁻¹)

Notes

BCN + Azide SPAAC ~0.1 - 1.0

Rate is dependent on

the specific azide and

solvent conditions.

DBCO + Azide SPAAC ~0.3 - 2.0
Generally faster than

BCN.

TCO + Tetrazine IEDDA >1000

Exceptionally rapid,

often used for in vivo

applications.

This data is compiled from various sources and is for comparative purposes.

Table 2: Representative Drug-to-Antibody Ratio (DAR) and Stability Data for an ADC with a

PEGylated Linker

ADC Construct
Average DAR
(by HIC-HPLC)

% Monomer
(by SEC)

% Aggregation
after 7 days at
37°C

In-plasma
Linker Stability
(t½ in hours)

ADC-PEG2-Drug 3.8 >98% < 2% > 150

ADC-PEG8-Drug 7.5 >95% < 3% > 150

ADC-NoPEG-

Drug
3.5 >95% > 5% > 150

This table presents hypothetical but realistic data to demonstrate the impact of PEGylation on

DAR and stability.
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Experimental Protocols
The following are detailed methodologies for key experiments involving the use of a BCN-PEG-

bis-ester linker for the generation and characterization of an ADC.

Protocol for Drug-Linker Conjugation
This protocol describes the conjugation of an amine-containing drug payload to the BCN-HS-
PEG2-bis(PNP) linker.

Reagent Preparation:

Dissolve the BCN-HS-PEG2-bis(PNP) linker in anhydrous Dimethylformamide (DMF) or

Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.

Dissolve the amine-containing drug payload in anhydrous DMSO to a stock concentration

of 20 mM.

Prepare a solution of Diisopropylethylamine (DIPEA) in DMF (10% v/v).

Conjugation Reaction:

In a clean, dry reaction vial, add 1.0 equivalent of the drug payload solution.

Add 1.1 equivalents of the BCN-HS-PEG2-bis(PNP) linker solution.

Add 2.0 equivalents of the DIPEA solution to catalyze the reaction.

Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

Monitoring and Purification:

Monitor the reaction progress by LC-MS, looking for the formation of the desired drug-

linker conjugate mass and the disappearance of the starting materials.

Upon completion, purify the drug-linker conjugate using reverse-phase HPLC with a

suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
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Protocol for Antibody-Drug Conjugation (SPAAC)
This protocol details the conjugation of the purified drug-linker to an azide-modified antibody.

Reagent Preparation:

Prepare the azide-modified antibody in a suitable buffer, such as phosphate-buffered

saline (PBS) at pH 7.4, at a concentration of 5-10 mg/mL.

Dissolve the purified drug-linker conjugate in DMSO to a stock concentration of 10 mM.

Conjugation Reaction:

To the antibody solution, slowly add a 5- to 10-fold molar excess of the drug-linker stock

solution while gently vortexing. The final concentration of DMSO should not exceed 10%

(v/v) to prevent antibody denaturation.

Incubate the reaction mixture at room temperature (20-25°C) for 4-16 hours with gentle

end-over-end mixing.

Purification and Characterization:

Remove the excess, unreacted drug-linker by size-exclusion chromatography (SEC) using

a column appropriate for antibody purification (e.g., Sephadex G-25 or Superdex 200).

Elute with PBS pH 7.4 and monitor the protein peak by UV absorbance at 280 nm.

Collect the fractions corresponding to the purified ADC.

Determine the final protein concentration using a BCA assay or by measuring A280.

Characterize the ADC to determine the Drug-to-Antibody Ratio (DAR) using techniques

such as Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry.

The experimental workflow is visualized in the diagram below.
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Caption: Experimental workflow for ADC synthesis.

Signaling Pathways and Mechanism of Action
The BCN-HS-PEG2-bis(PNP) linker itself does not participate in or modulate intracellular

signaling pathways. Its primary function is to stably connect the cytotoxic payload to the

antibody during systemic circulation and then to allow for the release of the payload upon

internalization into the target cancer cell. The overall mechanism of action for an ADC

constructed with this type of linker follows a well-established pathway:

Circulation and Targeting: The ADC circulates in the bloodstream. The antibody component

specifically recognizes and binds to a target antigen on the surface of a cancer cell.
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Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically

through receptor-mediated endocytosis.

Trafficking and Payload Release: The complex is trafficked into endosomes and then

lysosomes. The acidic and enzyme-rich environment of the lysosome degrades the antibody,

which in turn releases the drug-linker conjugate or the drug itself, depending on the linker's

design.

Drug Action: The released cytotoxic payload can then exert its cell-killing effect, for example,

by binding to tubulin or intercalating into DNA, leading to apoptosis.

The following diagram illustrates this general mechanism of action.
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Caption: General mechanism of action for an Antibody-Drug Conjugate.

Conclusion
The BCN-HS-PEG2-bis(PNP) linker is a sophisticated tool for the development of modern

Antibody-Drug Conjugates. Its multi-component design leverages the power of bioorthogonal

click chemistry for specific antibody conjugation while providing a hydrophilic spacer to improve

the physicochemical properties of the final conjugate. The dual PNP esters allow for the

efficient attachment of a wide range of amine-containing payloads. While detailed performance

data for this specific linker remains proprietary, the principles of its design and the provided

representative protocols offer a strong foundation for its application in the development of next-

generation targeted cancer therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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